3-Azido-2-fluoro-4-iodopyridine
Description
3-Azido-2-fluoro-4-iodopyridine is a halogenated pyridine derivative featuring azido, fluoro, and iodo substituents at positions 3, 2, and 4, respectively. However, none of the provided evidence sources directly describe this compound, limiting the ability to elaborate on its synthesis, applications, or intrinsic properties.
Properties
CAS No. |
153034-84-5 |
|---|---|
Molecular Formula |
C5H2FIN4 |
Molecular Weight |
264.00 g/mol |
IUPAC Name |
3-azido-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5H2FIN4/c6-5-4(10-11-8)3(7)1-2-9-5/h1-2H |
InChI Key |
PGLAPENIFWYJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)N=[N+]=[N-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-fluoro-4-iodopyridine typically involves the introduction of azide, fluorine, and iodine groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with azide, fluorine, and iodine sources under controlled conditions. For example, starting with 3-fluoro-4-iodopyridine, the azide group can be introduced using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The azide, fluorine, and iodine groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF for azide introduction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Cyclization Products: Triazole derivatives formed from azide-alkyne cycloaddition.
Scientific Research Applications
3-Azido-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to form bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Azido-2-fluoro-4-iodopyridine involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While direct data for 3-azido-2-fluoro-4-iodopyridine are absent in the provided evidence, comparisons can be inferred from structurally or functionally related compounds:
Halogen-Substituted Aromatic Compounds
- 3-Chloro-N-phenyl-phthalimide (): Core structure: A phthalimide derivative with a chlorine substituent. Key differences: Lacks azide and iodine groups but shares halogen (Cl) reactivity. It is used as a monomer precursor for polyimides, emphasizing its utility in polymer synthesis . Electronic effects: Chlorine’s electron-withdrawing nature contrasts with fluorine’s stronger electronegativity and iodine’s polarizability, which may alter reactivity in cross-coupling or substitution reactions.
(2,3-Difluoro-4-iodophenyl)methyl Derivatives () :
- Core structure : Aromatic rings with fluorine and iodine substituents, as seen in Reference Example 5 and Example 323.
- Functional relevance : The iodine atom in these compounds enables halogen bonding and participation in Suzuki-Miyaura couplings. The fluorine atoms enhance metabolic stability in drug candidates .
- Comparison to target compound : The iodopyridine scaffold in this compound may exhibit distinct reactivity compared to iodophenyl systems due to pyridine’s electron-deficient nature.
Azide-Containing Analogues
No azide-bearing compounds are described in the provided evidence. However, azides are typically employed in Huisgen cycloadditions (click chemistry). The absence of azide-containing examples limits direct comparisons but suggests that this compound could fill a niche in bioconjugation or polymer functionalization.
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